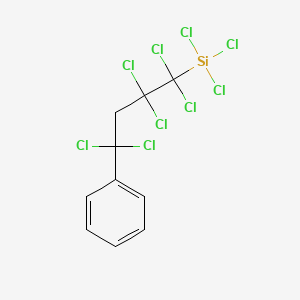
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane is a complex organosilicon compound It is characterized by the presence of multiple chlorine atoms and a phenyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane typically involves the chlorination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete chlorination. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while reduction can produce less chlorinated silanes.
Wissenschaftliche Forschungsanwendungen
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloroethylene: A simpler chlorinated compound used as an industrial solvent.
1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane: Known for its use as a pesticide.
Trichlorosilane: A related organosilicon compound used in the semiconductor industry.
Uniqueness
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane is unique due to its high degree of chlorination and the presence of a phenyl group. These features confer distinct chemical properties, making it valuable for specific applications that require stability and reactivity.
Eigenschaften
CAS-Nummer |
90805-04-2 |
|---|---|
Molekularformel |
C10H7Cl9Si |
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
trichloro-(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane |
InChI |
InChI=1S/C10H7Cl9Si/c11-8(12,7-4-2-1-3-5-7)6-9(13,14)10(15,16)20(17,18)19/h1-5H,6H2 |
InChI-Schlüssel |
AYYZSBPOZVTNOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(C([Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


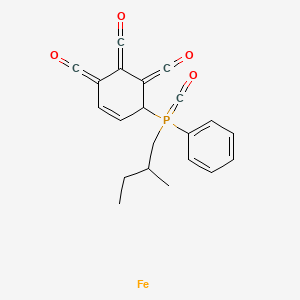
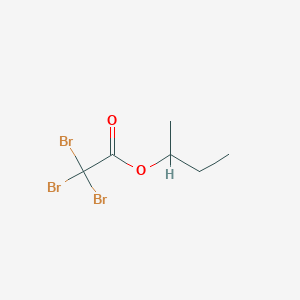
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
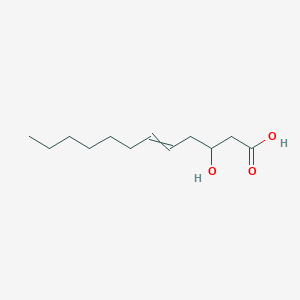
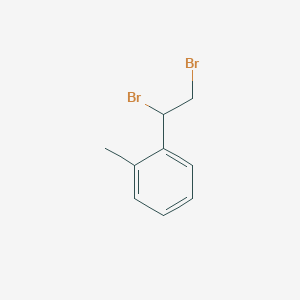
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
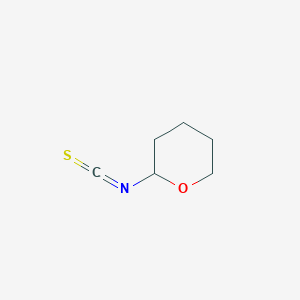
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
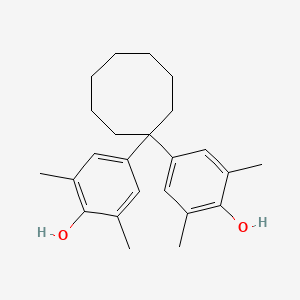
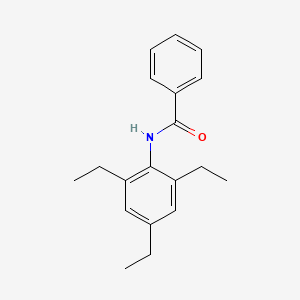
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
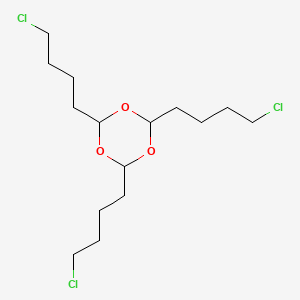

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
